5-bromo-N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(1-thiophen-2-ylpropan-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S/c1-8(7-9-3-2-6-17-9)14-12(15)10-4-5-11(13)16-10/h2-6,8H,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMFBOGNGONFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide typically involves multiple steps. One common route includes the bromination of a furan derivative followed by the introduction of the thiophene moiety through a coupling reaction. The final step involves the formation of the carboxamide group.
Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling Reaction: The brominated furan derivative is then coupled with a thiophene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Carboxamide Formation: The final step involves the reaction of the coupled product with an amine to form the carboxamide group. This can be achieved using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or borane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LAH), borane
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-bromo-N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used as a probe in biological assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its use in corrosion inhibitors and as a building block for more complex molecules in chemical synthesis.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The thiophene and furan rings can participate in π-π stacking interactions, while the carboxamide group can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Table 1: Key Structural Features of 5-Bromo-N-(1-(Thiophen-2-yl)Propan-2-yl)Furan-2-Carboxamide and Analogs
Key Observations:
- Thiophene vs. Thiazole/Nitro Groups : The thiophene substituent in the target compound may enhance π-π stacking interactions compared to nitro or thiazole groups in analogs like Z14 (5-bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide) .
- Branched Alkyl Chains : The propan-2-yl group in the target compound and ’s analog likely increases lipophilicity compared to aromatic substituents, affecting membrane permeability .
- Spirocyclic and Heterocyclic Moieties : The JNK1/JNK3 inhibitor in demonstrates that bulky substituents (e.g., spirocyclic amines) can modulate target selectivity .
Physicochemical Properties
- Molecular Weight and Lipophilicity : The target compound (MW 357.22) is heavier than simpler analogs like ’s propan-2-yl derivative (MW 232.08), likely increasing logP and reducing aqueous solubility .
- Halogen Effects : Bromine’s electronegativity may enhance binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors .
Biological Activity
5-Bromo-N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.
The compound can be synthesized through various methods involving the reaction of thiophene derivatives with furan carboxamides. The presence of bromine and thiophene in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile. The synthesis typically involves acylation reactions under controlled conditions to yield the desired product .
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, compounds with similar structures have shown Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against various pathogens. In particular, derivatives containing thiophene rings have been reported to possess enhanced antifungal properties, with EC50 values indicating potent activity against fungal strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antifungal |
| N-(thiophen-2-yl) nicotinamide derivatives | 8.31 - 25.61 | Fungicidal |
| Pyrazole derivatives | 0.22 - 0.25 | Bactericidal |
The mechanism by which this compound exerts its biological effects may involve the disruption of cellular processes in microbes. Similar compounds have been shown to inhibit key enzymes involved in cell wall synthesis and metabolic pathways, leading to cell death. For example, studies have indicated that certain thiophene derivatives can inhibit DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes for bacterial survival .
Case Studies
In a recent investigation, the biological activity of various thiophene-based compounds was evaluated against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated that compounds similar to this compound exhibited notable inhibition zones, suggesting potential therapeutic applications in treating infections caused by these pathogens .
Study Findings
- Inhibition Zones : Compounds showed inhibition zones ranging from 15 mm to 25 mm against tested pathogens.
- Synergistic Effects : When combined with traditional antibiotics like Ciprofloxacin, these compounds displayed synergistic effects, reducing MIC values significantly.
- Hemolytic Activity : The hemolytic activity was assessed to ensure safety, revealing low toxicity profiles for many derivatives, with % lysis values below 15% compared to control agents .
Q & A
Q. Why do solubility predictions conflict with experimental data?
- Troubleshooting :
- Aggregation assays : Dynamic light scattering (DLS) detects nanoparticle formation in aqueous buffers .
- Co-solvent systems : Test PEG-400 or cyclodextrins to enhance solubility .
- pKa determination : Ionizable groups (e.g., amide) may alter solubility at physiological pH .
Key Research Tools and Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
